molecular formula C17H26BrNO4S B15297810 N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide

N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B15297810
M. Wt: 420.4 g/mol
InChI Key: IDYPXTNIBJSPBX-UHFFFAOYSA-N
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Description

N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound featuring a cyclobutyl ring, a bromomethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a .

    Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group attached to the cyclobutyl ring.

    Attachment of the Propan-2-yloxyethoxy Group: This can be achieved through an etherification reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety.

    Hydrolysis: The ether and sulfonamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives.

Scientific Research Applications

N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The bromomethyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(chloromethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(iodomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of the bromomethyl group, which can undergo specific reactions not possible with the chloro or iodo analogs. This makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C17H26BrNO4S

Molecular Weight

420.4 g/mol

IUPAC Name

N-[3-(bromomethyl)-3-(2-propan-2-yloxyethoxy)cyclobutyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H26BrNO4S/c1-13(2)22-8-9-23-17(12-18)10-15(11-17)19-24(20,21)16-6-4-14(3)5-7-16/h4-7,13,15,19H,8-12H2,1-3H3

InChI Key

IDYPXTNIBJSPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)OCCOC(C)C

Origin of Product

United States

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